Binding Affinity Profile: α4β2/α3β4 Selectivity Ratio Compared to Varenicline
(Rac)-CP-601927 exhibits a distinct selectivity profile for nAChR subtypes compared to the clinically approved drug varenicline. For the α4β2 nAChR, (Rac)-CP-601927 shows high affinity with a Ki of 1.2 nM, whereas varenicline is more potent with a Ki of 0.11 nM [1]. Conversely, for the α3β4 nAChR, (Rac)-CP-601927 shows moderate affinity (Ki = 102 nM), while varenicline is significantly less potent (Ki = 39.6 nM) [1]. This results in an α4β2/α3β4 selectivity ratio of approximately 85-fold for (Rac)-CP-601927, compared to a >500-fold selectivity for varenicline [1].
| Evidence Dimension | Binding Affinity (Ki) and Subtype Selectivity Ratio |
|---|---|
| Target Compound Data | α4β2 Ki = 1.2 nM; α3β4 Ki = 102 nM; α4β2/α3β4 ratio ≈ 85 |
| Comparator Or Baseline | Varenicline: α4β2 Ki = 0.11 nM; α3β4 Ki = 39.6 nM; α4β2/α3β4 ratio > 500 |
| Quantified Difference | Target compound is ~11-fold less potent at α4β2 but ~2.6-fold more potent at α3β4 compared to varenicline. This leads to a substantially lower overall selectivity ratio. |
| Conditions | Radioligand binding assays using recombinant human receptors expressed in IMR32 or CHO-K1 cells. |
Why This Matters
This specific binding profile is crucial for experimental models where modulating α3β4 activity is of interest without the extreme α4β2 bias of varenicline.
- [1] GuidetoPharmacology. Varenicline Ligand Activity Charts. View Source
